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Compound of Interest

Compound Name: 3-(3-Pyridyl)-2-propen-1-OL

Cat. No.: B043661

An In-depth Technical Guide to (E)-3-(pyridin-3-yl)prop-2-en-1-ol

Introduction and Strategic Overview

(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a heterocyclic compound featuring a pyridine ring linked to
an allylic alcohol moiety via a trans-configured double bond. The pyridine nucleus is a
foundational scaffold in medicinal chemistry, present in numerous therapeutic agents due to its
ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1][2] This
structural motif imparts specific physicochemical properties that are often crucial for molecular
recognition and biological activity.[2] Consequently, derivatives of pyridyl-propenol serve as
valuable building blocks and intermediates in the synthesis of more complex molecules with
potential applications in drug discovery and materials science.[3][4][5] This guide provides a
comprehensive technical overview of its chemical structure, synthesis, characterization, and
potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of (E)-3-(pyridin-3-yl)prop-2-en-1-ol are summarized below.
These properties are essential for its handling, characterization, and application in synthetic
chemistry.
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Property Value Source

IUPAC Name (E)-3-pyridin-3-ylprop-2-en-1-ol  PubChem][6]
CAS Number 120277-39-6 PubChem(6]
Molecular Formula CsHoNO PubChem][6]
Molecular Weight 135.16 g/mol PubChem][6]
Canonical SMILES C1=CC(=CN=C1)C=CCO PubChem|[6]
InChiKey RSFCHWDTMRVOJD- PubChem([6]
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Synthesis and Mechanistic Insights

The synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol can be approached through several strategic
pathways. The choice of method often depends on the availability of starting materials, desired
purity, and scalability. The most direct and common approach involves the selective reduction
of a precursor a,B-unsaturated aldehyde.

Primary Synthetic Route: Selective Carbonyl Reduction

The most prevalent method for synthesizing allylic alcohols like (E)-3-(pyridin-3-yl)prop-2-en-1-
ol is the selective reduction of the corresponding a,-unsaturated aldehyde, (E)-3-(pyridin-3-
yhacrylaldehyde.

Causality and Reagent Selection: The core challenge in this transformation is to reduce the
aldehyde functional group to a primary alcohol without affecting the conjugated C=C double
bond. Standard, highly reactive reducing agents like excess Lithium Aluminum Hydride (LiAlH4)
can lead to the over-reduction of both the aldehyde and the alkene, yielding 3-pyridin-3-
ylpropan-1-ol.[7][8] Therefore, chemoselective reducing agents are required. Sodium
borohydride (NaBHa) is often the reagent of choice for this purpose under controlled conditions,
as it is milder and more selective for aldehydes and ketones over alkenes. Alternatively, using a
stoichiometric amount of LiAlH4 at low temperatures can also achieve the desired selective
reduction.[7][8]

Experimental Protocol: Selective Reduction of (E)-3-(pyridin-3-yl)acrylaldehyde
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This protocol is adapted from established procedures for the selective reduction of
cinnamaldehyde derivatives.[7][9]

e Reaction Setup: A solution of (E)-3-(pyridin-3-yl)acrylaldehyde (1 equivalent) is prepared in a
suitable protic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a
magnetic stirrer. The flask is cooled in an ice-water bath to 0 °C.

o Reagent Addition: Sodium borohydride (NaBHa4) (1.0 - 1.5 equivalents) is added portion-wise
to the stirred solution over 15-30 minutes, ensuring the temperature remains between 0-5
°C. The slow addition is critical to control the exothermic reaction and maintain selectivity.

o Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer
Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The
disappearance of the starting aldehyde spot indicates reaction completion.

e Workup and Quenching: Once the reaction is complete (typically 1-2 hours), it is carefully
guenched by the slow addition of water or a dilute acid (e.g., 1 M HCI) to destroy any excess
NaBHa.

» Extraction: The aqueous mixture is extracted three times with an organic solvent such as
ethyl acetate or dichloromethane.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate (Na2S0a), filtered, and the solvent is removed under reduced pressure using
a rotary evaporator. The resulting crude product can be further purified by flash column
chromatography on silica gel to yield pure (E)-3-(pyridin-3-yl)prop-2-en-1-ol.

Synthesis Workflow Diagram

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.chemistry-online.com/lab/experiments/reduction-cinnamaldehyde/
https://www.researchgate.net/publication/244731419_Highly_Selective_Reduction_of_Cinnamaldehyde_to_Cinnamyl_Alcohol_Using_Nanometric_Alkali_Metal_Hydrides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Starting Material

QE)-S-(pyridin-3-y|)acrylaldehyd69

Selective Reduction

Reaction Conditions

1. NaBH4, Ethanol
2.0°Cto RT

Isolation

Workup &qurification

1. Quench with H20
2. Extraction (EtOAC)
3. Column Chromatography

Final Rroduct
\4

QE)-S-(pyridin-3-y|)prop-2-en-1-oD

Click to download full resolution via product page

Caption: Workflow for the synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.

Alternative Route: The Wittig Reaction

An alternative strategy for constructing the carbon skeleton and the double bond
simultaneously is the Wittig reaction.[10][11][12] This powerful olefination method involves the
reaction of a phosphonium ylide with an aldehyde or ketone.[12][13]
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Mechanistic Overview: The synthesis would start from 3-pyridinecarboxaldehyde. This would
react with a suitable phosphonium ylide bearing a protected hydroxyl group, such as (2-
(triphenylphosphoranylidene)ethoxy)trimethylsilane. The reaction forms an oxaphosphetane
intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.[13]
A subsequent deprotection step would reveal the primary alcohol. The use of stabilized ylides
generally favors the formation of the (E)-alkene.[11]

General Wittig Reaction Pathway
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Caption: Generalized mechanism of the Wittig olefination reaction.

Spectroscopic and Analytical Characterization

Unambiguous characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol is achieved through a
combination of spectroscopic techniques. While a specific complete dataset is not available
from the search results, the expected spectral features can be predicted based on its structure
and data from analogous compounds.[14]
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Technique Expected Observations

- Pyridyl Protons: Signals in the aromatic region
(4 7.0-8.6 ppm), showing characteristic splitting
patterns for a 3-substituted pyridine ring. -
Vinylic Protons: Two doublets in the olefinic
region (o 6.0-7.0 ppm) with a large coupling
constant (J = 15-16 Hz), confirming the (E)-

stereochemistry. - Methylene Protons: A doublet

1H NMR

adjacent to the hydroxyl group (6 ~4.3 ppm). -
Hydroxyl Proton: A broad singlet which is

exchangeable with D20.

- Pyridyl Carbons: Signals in the aromatic region
(6 ~120-150 ppm). - Vinylic Carbons: Two

13C NMR signals in the olefinic region (& ~125-135 ppm). -
Methylene Carbon: A signal for the -CH20H
carbon at 6 ~63 ppm.

- O-H Stretch: A broad absorption band around
3300-3400 cm™1 (alcohol). - C-H Stretch (sp?):
Absorption band just above 3000 cm~t. - C=C
IR Spectroscopy Stretch: Absorption around 1600-1650 cm™1
(alkene and pyridine ring). - C-O Stretch: A
strong absorption band around 1050 cm™1

(primary alcohol).

M Spect . - Molecular lon (M™*): A peak corresponding to
ass Spectrometr
P Y the molecular weight (m/z = 135.16).

Applications in Research and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, known for improving
pharmacokinetic properties and providing key binding interactions.[1][2] (E)-3-(pyridin-3-
yl)prop-2-en-1-ol, as a functionalized pyridine derivative, holds significant potential as an
intermediate for the synthesis of bioactive molecules.
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Potential Therapeutic Areas: Derivatives of pyridine are associated with a wide array of
biological activities, including:

» Anticancer: Many kinase inhibitors incorporate the pyridine motif to interact with the hinge
region of the ATP-binding pocket.[15]

o Antibacterial: Pyridine-containing structures, such as 3-(pyridine-3-yl)-2-oxazolidinone
derivatives, have shown potent activity against Gram-positive bacteria.[5]

» Anti-inflammatory: Pyridinone and pyridazine derivatives have been investigated as dual
COX-1/COX-2 inhibitors for anti-inflammatory applications.[16]

e Neuroscience: The pyridine core is present in various compounds targeting CNS receptors.

The allylic alcohol functionality of (E)-3-(pyridin-3-yl)prop-2-en-1-ol allows for further chemical
modifications, such as oxidation to the corresponding aldehyde, esterification, or etherification,
enabling the generation of diverse chemical libraries for high-throughput screening.

Role as a Synthetic Scaffold

(E)-3-(pyridin-3-yl)prop-2-en-1-ol
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Caption: Potential of the title compound as a scaffold in drug discovery.

Conclusion

(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a synthetically accessible and versatile chemical entity. Its
structure, combining the pharmaceutically relevant pyridine core with a modifiable allylic alcohol
side chain, makes it a valuable intermediate for medicinal chemists and synthetic researchers.
The straightforward synthesis via selective reduction and robust methods for its
characterization underscore its utility. Further exploration of this compound and its derivatives
is warranted to unlock its full potential in the development of novel therapeutic agents and
functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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